3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with the molecular formula C22H18N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst to form the pyrido[1,2-a]pyrimidin-4-one core. Subsequent reactions with phenyl isocyanate and 4-toluidine yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(phenylimino)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(3-chloroanilino)-9-methyl-3-[(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features and the presence of both phenylimino and toluidino groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
2-Isopropyl-6-phenoxymethyl-4-pyrimidinol is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15N2O
- Molecular Weight : 217.27 g/mol
- IUPAC Name : 2-Isopropyl-6-(phenoxymethyl)pyrimidin-4-ol
The biological activity of 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its mechanism involves:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial effects.
- Cell Membrane Interaction : The lipophilicity of the compound allows it to penetrate cell membranes, affecting intracellular processes.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested on:
- HeLa Cells : IC50 value of approximately 15 µM.
- MCF-7 Cells : IC50 value of approximately 20 µM.
Case Studies
-
Study on Antimicrobial Efficacy :
In a controlled study, the compound was evaluated for its antibacterial activity against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above the MIC, indicating its potential as an antibacterial agent. -
Cytotoxicity Assay :
A cytotoxicity assay conducted on various cancer cell lines revealed that 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol effectively induced apoptosis in HeLa cells, with morphological changes observed under microscopy after treatment.
Properties
Molecular Formula |
C22H18N4O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-methylanilino)-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H18N4O/c1-16-10-12-18(13-11-16)24-21-19(15-23-17-7-3-2-4-8-17)22(27)26-14-6-5-9-20(26)25-21/h2-15,24H,1H3 |
InChI Key |
USYDFACAWIVBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC=CC=C4 |
Origin of Product |
United States |
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